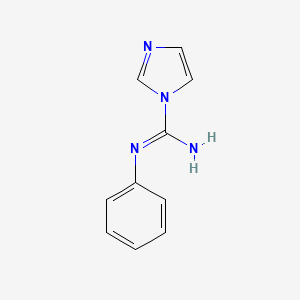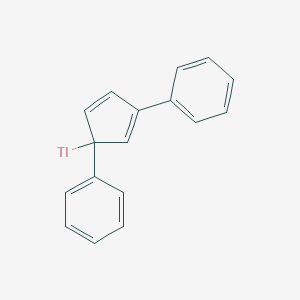
Benzene, 1-chloro-4-(1-chloropentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-4-(1-chloropentyl)-: is an organic compound with the molecular formula C11H14Cl2 . It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropentyl group and a chlorine atom at the para position. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1-chloropentyl)- typically involves the chlorination of 1-pentylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute the hydrogen atoms on the benzene ring and the pentyl chain.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloropentyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(1-chloropentyl)- can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of Benzene, 1-chloro-4-(1-chloropentyl)- can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. This can result in the formation of the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Major Products:
Substitution: Substituted benzene derivatives (e.g., phenols, amines).
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
科学的研究の応用
Chemistry: Benzene, 1-chloro-4-(1-chloropentyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic hydrocarbons on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and biodegradation of similar substances.
Medicine: While not directly used as a drug, Benzene, 1-chloro-4-(1-chloropentyl)- can be employed in medicinal chemistry to develop new pharmaceuticals. Its structural features can be modified to create compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and polymers. Its chlorinated structure imparts desirable properties such as stability and resistance to degradation, making it suitable for various applications.
作用機序
The mechanism of action of Benzene, 1-chloro-4-(1-chloropentyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the benzene ring and the alkyl chain can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes and accumulate in lipid-rich tissues, where it can exert its effects.
類似化合物との比較
Chlorobenzene: A benzene ring with a single chlorine atom.
1-Chloro-4-methylbenzene: A benzene ring with a chlorine atom and a methyl group at the para position.
1-Chloro-4-(chloromethyl)benzene: A benzene ring with a chlorine atom and a chloromethyl group at the para position.
Uniqueness: Benzene, 1-chloro-4-(1-chloropentyl)- is unique due to the presence of both a chlorinated alkyl chain and a chlorine atom on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased reactivity and lipophilicity, compared to other chlorinated benzene derivatives. Its structure allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
134573-99-2 |
|---|---|
分子式 |
C11H14Cl2 |
分子量 |
217.13 g/mol |
IUPAC名 |
1-chloro-4-(1-chloropentyl)benzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4H2,1H3 |
InChIキー |
YFWPKNXUQKCNSK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)






![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
